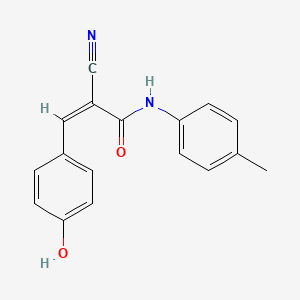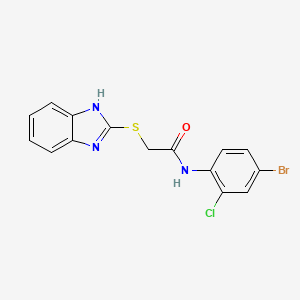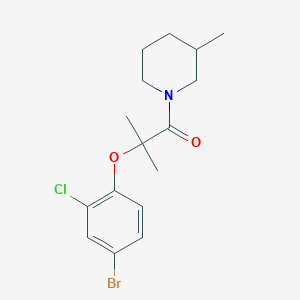
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide
Übersicht
Beschreibung
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, hydroxyphenyl, and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with 4-methylaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with malononitrile under basic conditions to yield the desired product. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the development of new products with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the cyano group can participate in nucleophilic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide: Lacks the N-(4-methylphenyl) group.
(Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The presence of both the hydroxyphenyl and N-(4-methylphenyl) groups in (Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide provides unique chemical and biological properties. These groups contribute to its ability to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-2-6-15(7-3-12)19-17(21)14(11-18)10-13-4-8-16(20)9-5-13/h2-10,20H,1H3,(H,19,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSKRWHGMNIOLU-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,4-TRIMETHYL-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4807640.png)

![ethyl 4-[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoate](/img/structure/B4807656.png)
![methyl 3-chloro-6-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4807662.png)
![8-allyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4807668.png)
![3-(2-CHLORO-6-FLUOROPHENYL)-N~5~-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE](/img/structure/B4807670.png)
![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4807681.png)

![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4807686.png)

![2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4807699.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4807706.png)
![5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4807710.png)

